ERAP2 Target Engagement vs. Off-Target Aminopeptidase N Activity
CAS 578699-75-9 inhibits human ERAP2 with a Ki of 622 nM, while exhibiting approximately 9.7-fold weaker affinity for the phylogenetically related off-target human Aminopeptidase N (APN, Ki = 6,040 nM) under identical preincubation and fluorogenic substrate conditions [1]. This selectivity window is a demonstrable differentiation point: in the same assay system, potent but non-selective aminopeptidase inhibitors such as compound 2g [PMID: 27390066] inhibit both ERAP1 and ERAP2 without isoform discrimination, limiting their utility for dissecting ERAP2-specific biology [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for human ERAP2 vs. human Aminopeptidase N |
|---|---|
| Target Compound Data | Ki (ERAP2) = 622 nM; Ki (APN, human) = 6,040 nM |
| Comparator Or Baseline | Same compound measured against human ERAP2 and human APN; fold-selectivity = 9.7×. Comparator compound 2g is a non-selective ERAP1/ERAP2 dual inhibitor. |
| Quantified Difference | 9.7-fold selectivity for ERAP2 over human APN; comparator 2g shows no ERAP2 vs. ERAP1 selectivity |
| Conditions | Recombinant human enzymes, 30–60 min preincubation, Arg-AMC or Ala-AMC fluorogenic substrate, spectrofluorimetric detection. |
Why This Matters
A nearly 10-fold selectivity margin over a closely related off-target aminopeptidase enables researchers to attribute cellular phenotypic effects to ERAP2 inhibition with greater confidence than when using non-selective dual aminopeptidase inhibitors.
- [1] BindingDB. BDBM50170893: Ki (ERAP2, human) = 622 nM; Ki (Aminopeptidase N, human) = 6,040 nM. ChEMBL-curated data from University of Technology Wroclaw. View Source
- [2] IUPHAR/BPS Guide to Immunology Pharmacology. Compound 2g [PMID: 27390066]: non-selective ERAP1/ERAP2 inhibitor ligand page. View Source
